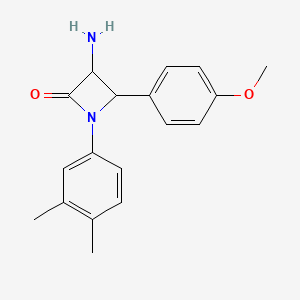

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Description

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a β-lactam derivative belonging to the azetidin-2-one (2-azetidinone) family. This compound features a unique substitution pattern: an amino group at position 3, a 3,4-dimethylphenyl group at position 1, and a 4-methoxyphenyl group at position 3. Its synthesis likely follows established β-lactam formation strategies, such as cyclocondensation of imines with acid derivatives, as seen in related analogs .

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C18H20N2O2/c1-11-4-7-14(10-12(11)2)20-17(16(19)18(20)21)13-5-8-15(22-3)9-6-13/h4-10,16-17H,19H2,1-3H3 |

InChI Key |

KFQGHAWTIHNPBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

Introduction of Substituents: The dimethylphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. The amino group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Antimicrobial Activity: Chloro-substituted analogs (e.g., compounds 32 and 33) exhibit potent antibacterial and antifungal activities, likely due to enhanced electrophilicity of the β-lactam ring . The target compound’s amino group may modulate activity through hydrogen bonding or altered solubility.

- Substituent Position : The 4-methoxyphenyl group in the target compound parallels compound 3a , but para-methoxy substitution in aryl rings often enhances membrane permeability compared to ortho- or meta-substituted analogs .

- Fluorine Effects: Fluorinated derivatives (e.g., ) typically show improved metabolic stability and bioavailability, suggesting that the target compound’s non-fluorinated structure may prioritize different pharmacokinetic profiles .

Biological Activity

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one, a compound of increasing interest in medicinal chemistry, has shown various biological activities. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological investigation.

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- CAS Number : 1291490-05-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

The compound's ability to inhibit tubulin polymerization was also noted, suggesting its role as a microtubule-targeting agent, which is a common mechanism among many anticancer drugs .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibited antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties in animal models. It significantly reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving human lymphocyte cultures showed that the compound resulted in a decrease in mitotic index and increased chromosomal aberrations, highlighting its genotoxic potential at higher concentrations. This raises considerations for therapeutic applications and safety profiles .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to tubulin and other cellular targets, providing insights into its mechanism of action at the molecular level. The binding affinity was comparable to known anticancer agents, suggesting a similar mode of action .

- Pharmacokinetic Investigations : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability, making it a suitable candidate for further development in drug formulation .

Q & A

Q. What are the optimal synthetic routes for preparing 3-aminoazetidin-2-one derivatives, and how do reaction conditions influence yield and stereochemistry?

The synthesis of β-lactam derivatives like 3-aminoazetidin-2-ones often involves cyclocondensation between carboxylic acids and imines. A key method uses diphosphorus tetraoxide (P₂O₃) as a cyclizing agent under anhydrous conditions. For example, trans-3-amino derivatives are synthesized at 0°C in methylene chloride with triethylamine (TEA) as a base, achieving yields up to 88% . Critical parameters include:

- Temperature control : Lower temperatures (0°C) favor trans-isomer formation.

- Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions.

- Catalyst/base : TEA improves imine reactivity.

Melting points (e.g., 188–189°C for 3a ) and HPLC purity data should be used to validate product identity.

Q. How can spectroscopic and crystallographic methods characterize the structural features of 3-aminoazetidin-2-one derivatives?

X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 6.0863 Å, b = 20.0855 Å) have been reported for analogs like 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one . Key techniques include:

- Single-crystal XRD : Resolves bond angles (e.g., β = 97.419° ) and packing motifs.

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent effects (e.g., methoxy vs. nitro groups).

- Melting point analysis : Validates purity (e.g., 150–152°C for 3b ).

Advanced Research Questions

Q. How does stereochemistry (cis/trans) at the azetidinone ring impact biological activity or physicochemical properties?

Stereochemistry significantly influences bioactivity. For instance, (±)-trans-3-amino derivatives exhibit enhanced solubility compared to cis-isomers due to reduced steric hindrance . In antimicrobial studies, trans-configurations show higher binding affinity to bacterial enzymes (e.g., penicillin-binding proteins) . Methodologies to assess stereochemical effects include:

- Chiral HPLC : Separates enantiomers for individual bioactivity testing.

- Docking simulations : Predicts binding modes using crystal structure data (e.g., PDB entries derived from ).

Q. What strategies resolve contradictions in reported biological activity data for 3-aminoazetidin-2-one analogs?

Discrepancies in bioactivity (e.g., antitubercular IC₅₀ values) may arise from differences in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv) and controls .

- Reproduce synthesis : Validate purity (>95% by HPLC) and stereochemistry before testing .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → nitro groups) to isolate contributing factors .

Q. How can computational methods predict the reactivity of 3-aminoazetidin-2-one derivatives in novel synthetic pathways?

Density functional theory (DFT) calculations model transition states and reaction energetics. For example:

- Cyclocondensation barriers : Predict optimal temperatures for imine-carboxylic acid coupling .

- Solvent effects : Simulate polarity impacts on reaction rates (e.g., CH₂Cl₂ vs. THF) .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the β-lactam carbonyl .

Methodological Considerations

Q. Table 1: Comparative Data for Selected 3-Aminoazetidin-2-one Derivatives

Q. Key Recommendations for Researchers :

- Prioritize reproducibility by documenting reaction conditions (e.g., inert atmosphere, drying protocols).

- Cross-validate structural data using both XRD and NMR.

- Use SAR frameworks to rationalize bioactivity trends and guide derivative design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.